molecular formula C19H21BrO3 B5150857 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene

Cat. No. B5150857
M. Wt: 377.3 g/mol
InChI Key: KSNXUUICCPZMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of benzene derivatives. This compound has been of interest to researchers due to its potential applications in the field of medicinal chemistry. It is known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

The biological activities of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene have been extensively studied in various research studies. This compound has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as arthritis. It has also been reported to exhibit antioxidant activity, which may have applications in the prevention and treatment of oxidative stress-related diseases. In addition, this compound has been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. For example, the anti-inflammatory activity of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antioxidant activity of this compound may be due to its ability to scavenge free radicals and inhibit lipid peroxidation. The anticancer activity of this compound may be due to its ability to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene have been investigated in several research studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in animal models of oxidative stress. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of inflammation, oxidative stress, and cancer development. Another advantage is that this compound can be synthesized in the laboratory, which allows for the optimization of the reaction conditions and the yield of the product. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of the experiments.

Future Directions

There are several future directions for the research on 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene. One direction is to investigate its potential applications in the treatment of inflammatory diseases such as arthritis. Another direction is to explore its potential as an antioxidant agent for the prevention and treatment of oxidative stress-related diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective biological activities.

Synthesis Methods

The synthesis of 4-allyl-1-[3-(3-bromophenoxy)propoxy]-2-methoxybenzene involves the reaction of 4-allyl-2-methoxyphenol with 3-bromopropyl-3-phenoxypropyl ether in the presence of a base and a catalyst. The reaction takes place through a nucleophilic substitution reaction, resulting in the formation of the target compound. The synthesis of this compound has been reported in several research studies, and the yield of the product can be optimized by varying the reaction conditions.

properties

IUPAC Name

1-[3-(3-bromophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrO3/c1-3-6-15-9-10-18(19(13-15)21-2)23-12-5-11-22-17-8-4-7-16(20)14-17/h3-4,7-10,13-14H,1,5-6,11-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNXUUICCPZMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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